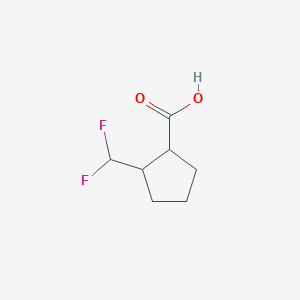

2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(difluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJEPKUQKEYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Difluoromethyl Moiety in Cyclopentane Scaffolds

An In-depth Technical Guide to 2-(Difluoromethyl)cyclopentane-1-carboxylic acid

The strategic incorporation of fluorinated functional groups has become a pillar of modern medicinal chemistry, offering a powerful method to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethyl (CHF₂) group has garnered significant attention. It serves as a unique bioisostere for common polar functional groups such as hydroxyl (-OH), thiol (-SH), and even amide functionalities.[2][3] The CHF₂ group's strong electron-withdrawing nature, combined with its increased lipophilicity and ability to act as a weak hydrogen bond donor, can profoundly enhance metabolic stability, membrane permeability, and target binding affinity.[3][4]

This guide focuses on This compound , a carbocyclic building block that marries the conformational constraints of a five-membered ring with the advantageous properties of the difluoromethyl group. The cyclopentane core is a prevalent scaffold in numerous natural products and approved pharmaceuticals, providing a rigid framework that can orient substituents in a well-defined three-dimensional space. The introduction of a CHF₂ group onto this scaffold creates a molecule of significant interest for library synthesis and lead optimization campaigns, particularly in therapeutic areas where related cyclopentane carboxylic acids have shown promise.[5] This document provides a comprehensive overview of its properties, plausible synthetic routes, characterization data, and potential applications in drug discovery.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its application in research. The introduction of two fluorine atoms significantly alters the electronic and steric profile of the cyclopentane ring compared to its non-fluorinated or methyl-substituted analogs.[6][7]

| Property | Value / Description | Source |

| CAS Number | 1421601-91-3 | [8][9] |

| Molecular Formula | C₇H₁₀F₂O₂ | [10][11] |

| Molecular Weight | 164.15 g/mol | [10] |

| Canonical SMILES | C1CC(C(C1)C(=O)O)C(F)F | [11] |

| Predicted XLogP | 1.9 | [11] |

| Predicted pKa | The electron-withdrawing nature of the adjacent CHF₂ group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the parent cyclopentanecarboxylic acid.[3][12] | N/A |

| Hydrogen Bonding | The CHF₂ group can act as a weak hydrogen bond donor, while the carboxylic acid is a strong hydrogen bond donor and acceptor.[2][4] | N/A |

Synthetic Strategies: A Proposed Pathway

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be designed based on established methodologies for difluoromethylation.[13] A logical and efficient approach involves the late-stage difluoromethylation of a suitable cyclopentane precursor. The following multi-step protocol outlines a plausible pathway starting from commercially available methyl 2-oxocyclopentane-1-carboxylate.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Deoxyfluorination of Methyl 2-oxocyclopentane-1-carboxylate This initial step converts the ketone into the target difluoromethylene group. Deoxyfluorination reagents are the standard choice for this transformation.

-

Rationale: The reaction of a β-ketoester with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) is a well-established method for introducing two fluorine atoms at a carbonyl position. The neighboring ester group activates the ketone for this transformation.

-

Procedure:

-

To a stirred, cooled (0 °C) solution of methyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise under an inert atmosphere (N₂).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, methyl 2-(difluoromethyl)cyclopent-1-ene-1-carboxylate, by flash column chromatography.

-

Step 2: Stereoselective Reduction of the Alkene The resulting α,β-unsaturated ester is reduced to the saturated cyclopentane ring.

-

Rationale: Catalytic hydrogenation is a highly effective method for the reduction of alkenes. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) typically results in syn-addition of hydrogen from the less sterically hindered face of the molecule, leading predominantly to the cis-diastereomer.[14]

-

Procedure:

-

Dissolve the purified product from Step 1 (1.0 eq) in methanol (MeOH, 0.1 M).

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the suspension vigorously for 6-12 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to yield crude methyl cis-2-(difluoromethyl)cyclopentane-1-carboxylate, which may be used directly in the next step if sufficiently pure.

-

Step 3: Saponification to the Carboxylic Acid The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Rationale: Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method for ester hydrolysis that minimizes side reactions.[15]

-

Procedure:

-

Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is no longer visible.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 by the dropwise addition of 1 M hydrochloric acid (HCl).

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

-

Spectroscopic Characterization Profile (Predicted)

| Technique | Expected Observations |

| ¹H NMR | δ 10-12 ppm: Broad singlet, 1H (COOH). δ 5.8-6.5 ppm: Triplet, J ≈ 56 Hz, 1H (CH F₂). δ 2.5-3.0 ppm: Multiplet, 1H (CH -COOH). δ 1.5-2.4 ppm: Complex multiplets, 7H (cyclopentyl CH and CH ₂). |

| ¹⁹F NMR | δ -90 to -130 ppm: Doublet, J ≈ 56 Hz, 2F (CHF₂ ). The exact chemical shift would require experimental determination. |

| ¹³C NMR | δ 175-180 ppm: Singlet (C=O). δ 110-120 ppm: Triplet, ¹JCF ≈ 240 Hz (C HF₂). δ 40-55 ppm: Ring carbons adjacent to substituents. δ 20-35 ppm: Remaining ring carbons. |

| Mass Spec. (EI) | [M]⁺: m/z = 164. Key Fragments: m/z = 119 ([M-COOH]⁺), m/z = 97 ([M-CHF₂]⁺), and fragments corresponding to the loss of ethene (m/z = 42) from the ring structure, a common pathway for cyclopentanes.[17][18] |

Applications and Significance in Drug Discovery

The true value of this compound lies in its potential as a molecular building block for creating novel therapeutics with improved pharmacological profiles.

The CHF₂ Group as a Bioisostere

Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of lead optimization. The CHF₂ group is a fascinating bioisostere due to its dual nature.[3]

-

Hydroxyl/Thiol Mimic: The acidic proton on the difluoromethyl group allows it to act as a hydrogen bond donor, mimicking the functionality of hydroxyl or thiol groups.[4] Unlike -OH or -SH groups, the CHF₂ moiety is not susceptible to common metabolic pathways like oxidation or glucuronidation, thus enhancing metabolic stability.[1]

-

Lipophilic Spacer: Compared to a hydroxyl group, the CHF₂ group increases local lipophilicity, which can improve cell membrane permeability and access to hydrophobic binding pockets within a target protein.[3]

Caption: Bioisosteric replacement of a hydroxyl with a difluoromethyl group.

Potential Therapeutic Applications

The cyclopentane carboxylic acid scaffold is a known pharmacophore. For instance, patent literature describes 2,5-disubstituted cyclopentane carboxylic acid derivatives, including those bearing a difluoromethyl group, as potential agents for treating respiratory diseases by targeting enzymes like human macrophage elastase (hMMP-12).[5] The title compound serves as a key starting material or fragment for accessing such molecules. Its rigid cyclopentane backbone, combined with the unique electronic and steric properties of the CHF₂ group and the versatile handle of the carboxylic acid, makes it an ideal candidate for exploring structure-activity relationships (SAR) in a variety of target classes.

Conclusion

This compound represents a high-value building block for medicinal chemistry and drug discovery. The strategic placement of the difluoromethyl group on a conformationally restricted cyclopentane ring offers a compelling combination of properties: enhanced metabolic stability, modulated lipophilicity, and the potential for unique intermolecular interactions. While its synthesis requires specialized fluorination chemistry, the proposed pathway is grounded in reliable and scalable methodologies. The predictive spectroscopic data provided herein should facilitate its unambiguous identification. For researchers aiming to develop next-generation therapeutics, the incorporation of this and related difluoromethylated scaffolds provides a rational and promising strategy for overcoming common pharmacokinetic challenges and improving overall drug efficacy.

References

-

Chemicalbridge. This compound. [Link]

-

Barata-Vallejo, S., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]

-

Nielsen, M. K., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters. [Link]

-

P'Pool, S. J., et al. (2013). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. [Link]

-

Bocan, T. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. [Link]

-

Jee, S., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. [Link]

-

Pessaro, M., et al. (2019). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

G. S. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]

-

Carreira, E. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Hu, J., et al. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. [Link]

-

AimeiBio. This compound - CAS:1421601-91-3. [Link]

-

PubChemLite. This compound (C7H10F2O2). [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

- Gerlach, K., et al. (2015). WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases.

-

Wang, Y., et al. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. [Link]

-

AimeiBio. This compound - CAS:1421601-91-3. [Link]

-

PubChem. 2-Methylcyclopentane-1-carboxylic acid. [Link]

-

PubChem. 2,2-Dimethylcyclopentane-1-carboxylic acid. [Link]

-

Yagupolskii, L. M., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

-

Wiley. 2-Cyclopentene-1-carboxylic acid, methyl ester - SpectraBase. [Link]

-

Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

- Guangzhou Kangruitai Pharmaceutical Co., Ltd. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern. [Link]

-

Smith, A. B., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. [Link]

-

LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

PubChem. 2-Formylcyclopentane-1-carboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases - Google Patents [patents.google.com]

- 6. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethylcyclopentane-1-carboxylic acid | C8H14O2 | CID 19793056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound,1421601-91-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 9. 1421601-91-3|this compound|BLD Pharm [bldpharm.com]

- 10. This compound - CAS:1421601-91-3 - 阿镁生物 [amaybio.com]

- 11. PubChemLite - this compound (C7H10F2O2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Elucidation of 2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. 2-(Difluoromethyl)cyclopentane-1-carboxylic acid represents a simple yet challenging target for complete structural verification due to the presence of multiple stereocenters and the influence of the difluoromethyl group on spectroscopic signatures. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will navigate the logical progression from synthesis to a multi-technique analytical workflow, emphasizing the causality behind experimental choices and the integration of data to build a self-validating structural hypothesis.

Introduction: The Challenge of Fluorinated Alicyclic Scaffolds

Alicyclic carboxylic acids are prevalent motifs in medicinal chemistry. The incorporation of a difluoromethyl (CHF₂) group onto the cyclopentane ring introduces unique electronic and conformational effects. The CHF₂ group is a lipophilic hydrogen bond donor, which can significantly influence molecular interactions and metabolic stability. However, its presence, coupled with the two chiral centers on the cyclopentane ring (C1 and C2), presents a distinct analytical challenge. The primary objectives of this guide are to:

-

Propose a viable synthetic route to obtain the target compound.

-

Detail a systematic approach for isolating and purifying the potential stereoisomers.

-

Provide a step-by-step guide to the comprehensive spectroscopic analysis required to confirm the covalent structure and determine the relative stereochemistry (cis/trans) of the diastereomers.

Proposed Synthesis and Stereochemical Considerations

While no specific synthesis for this compound is readily available in the literature, a plausible route can be devised based on established methodologies. A potential synthetic pathway is outlined below.

Diagram: Proposed Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

This synthesis is expected to yield a mixture of cis and trans diastereomers. The relative orientation of the difluoromethyl and carboxylic acid groups is crucial and must be determined experimentally. Cis and trans isomers arise from the difluoromethylating agent attacking the double bond from the same or opposite face relative to the existing ester group.[1][2][3] These diastereomers will likely have different physical properties, allowing for potential separation by chromatography.

The Analytical Workflow: A Multi-pronged Approach

The core of the structure elucidation lies in a synergistic application of various analytical techniques. Each method provides a piece of the puzzle, and their collective interpretation leads to the final, unambiguous structure.

Diagram: Integrated Analytical Workflow

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Objective: To verify the molecular formula (C₇H₁₀F₂O₂).

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[4]

-

Analysis: Acquire the mass spectrum on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Data Interpretation: The measured mass of the [M-H]⁻ ion should be compared to the theoretical exact mass.

Expected Results:

| Ion | Theoretical Exact Mass (m/z) |

| [C₇H₉F₂O₂]⁻ ([M-H]⁻) | 163.05760 |

A measured mass within a few parts per million (ppm) of the theoretical mass provides strong evidence for the proposed molecular formula.[5] Fragmentation patterns can also offer structural clues, though they are often less informative for small cyclic compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To confirm the presence of the carboxylic acid and alkane functionalities.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Assignment | Characteristics |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, often obscuring C-H stretches.[6][7] |

| ~2960-2850 | C-H stretch (Alkyl) | Sharp peaks on top of the broad O-H band. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp absorption.[8] |

| ~1300-1200 | C-O stretch | Moderate to strong intensity. |

| ~1100-1000 | C-F stretch | Strong, often complex bands. |

The presence of these characteristic bands provides confirmatory evidence for the key functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of the molecule. A suite of 1D and 2D experiments is required.

3.3.1. 1D NMR: ¹H, ¹³C, and ¹⁹F NMR

Objective: To identify all unique proton, carbon, and fluorine environments and their basic connectivity through coupling.

Protocol: Standard 1D NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

Predicted Spectral Features:

-

¹H NMR:

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm).[6]

-

-CHF₂ Proton: A triplet due to coupling with the two fluorine atoms (²JHF), typically in the range of 5.5-7.0 ppm.[9] The coupling constant is expected to be large (~50-60 Hz).[10]

-

Cyclopentane Protons: A complex series of multiplets between 1.0 and 3.0 ppm. The protons on C1 and C2 will be diastereotopic and show complex splitting patterns.

-

-

¹³C NMR:

-

¹⁹F NMR:

-

A doublet due to coupling with the geminal proton (²JHF), with a chemical shift characteristic of difluoromethyl groups.

-

3.3.2. 2D NMR: Establishing Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential to piece together the full structure.[11][12]

Diagram: Key 2D NMR Correlations

Caption: Expected key correlations in 2D NMR experiments.

Key 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (²J and ³J). This will establish the connectivity of the protons around the cyclopentane ring. A key correlation will be between the proton on C1 and the proton on C2.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the overall carbon skeleton. For example, a correlation from the proton on C1 to the carbonyl carbon and to C2 and C5 would be expected.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining the relative stereochemistry (cis vs. trans).[13] These experiments detect protons that are close in space, regardless of whether they are bonded.

-

For the cis-isomer: A strong NOE cross-peak is expected between the proton on C1 and the proton on C2, as they are on the same face of the ring.

-

For the trans-isomer: No significant NOE is expected between the proton on C1 and the proton on C2. Instead, NOEs to other protons on the opposite face of the ring would be observed.

-

X-ray Crystallography: The Ultimate Confirmation

If a single, high-quality crystal of one of the purified isomers can be grown, single-crystal X-ray diffraction provides the most definitive structural proof.[14][15]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Attempt to grow crystals by slow evaporation from various solvent systems.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to generate a 3D model of the molecule in the crystal lattice.

Outcome: An X-ray crystal structure provides precise bond lengths, bond angles, and the relative (and sometimes absolute) configuration of all stereocenters, leaving no ambiguity.[16]

Conclusion: A Self-Validating System

References

- Fujii, Y., Harada, K. H., & Koizumi, A. (n.d.). Analysis of Perfluoroalkyl Carboxylic Acids in Composite Dietary Samples by Gas Chromatography/Mass Spectrometry with Electron Capture Negative Ionization. Environmental Science & Technology.

- Shimadzu Asia Pacific. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization.

- Organic Chemistry. (n.d.). Advanced NMR Techniques. Organic Chemistry.

- Fiveable. (n.d.).

- Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School.

- ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.

- ACS Publications. (n.d.). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology.

- Gołębiowski, M., et al. (2011). Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 577-81.

- ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1)IR1. ChemicalBook.

- BenchChem. (2025).

- ACS Publications. (n.d.). Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. Structure of [PNP][Ag(CF2H)4]. Inorganic Chemistry.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Chemistry LibreTexts. (2023). Cycloalkane Stereoisomer. Chemistry LibreTexts.

- Chemistry Stack Exchange. (2019). Number of stereoisomers of trisubstituted cyclopentane. Chemistry Stack Exchange.

- Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of Physical Chemistry, 70(1), 227-231.

- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- YouTube. (2016).

- YouTube. (2014). 3B 1.14 Isomerism in Cycloalkanes. YouTube.

- The Royal Society of Chemistry. (2015).

- ResearchGate. (2025). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.

- NIST. (n.d.). Cyclopentylcarboxylic acid. NIST WebBook.

- PubChem. (n.d.). This compound (C7H10F2O2). PubChem.

- Harned Research Group. (n.d.). NMR and Stereochemistry. University of Minnesota.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Chemicalbridge. (n.d.). This compound. Chemicalbridge.

- NIH. (2025).

- IUCr Journals. (n.d.). Crystallographic and physicochemical characterization of salcaprozoic acid: a structural basis for SNAC-enabled drug delivery systems. IUCr Journals.

- RSC Publishing. (2023).

- PubMed. (n.d.). The crystalline structures of carboxylic acid monolayers adsorbed on graphite. PubMed.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. shimadzu.com.sg [shimadzu.com.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 11. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 12. fiveable.me [fiveable.me]

- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Difluoromethyl Group in Cyclopentane Scaffolds

The cyclopentane ring is a prevalent scaffold in numerous biologically active natural products and synthetic drugs. Its conformational flexibility allows for optimal binding to various biological targets. The incorporation of a difluoromethyl group onto this carbocyclic framework can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. 2-(Difluoromethyl)cyclopentane-1-carboxylic acid represents a versatile building block that combines the desirable features of the cyclopentane core with the unique electronic properties of the difluoromethyl group. Its synthesis and characterization are therefore of considerable interest to the scientific community.

A Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available starting material, ethyl 2-oxocyclopentane-1-carboxylate. The overall strategy involves the introduction of a formyl group, which is then converted to the difluoromethyl moiety, followed by ester hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Step 1: Formylation of Ethyl 2-oxocyclopentane-1-carboxylate

The initial step involves the formylation of ethyl 2-oxocyclopentane-1-carboxylate. A standard and effective method for this transformation is the Vilsmeier-Haack reaction or a related formylation using a suitable formylating agent.

Protocol:

-

To a solution of ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a formylating agent like the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) or ethyl formate with a strong base (e.g., sodium ethoxide).

-

The reaction is typically carried out at low temperatures (0 °C to room temperature) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, ethyl 2-formylcyclopentane-1-carboxylate, is then purified by column chromatography on silica gel.

Causality of Experimental Choices: The choice of a mild formylating agent and controlled temperature is crucial to prevent side reactions and ensure a high yield of the desired product.

Step 2: Deoxofluorination of Ethyl 2-formylcyclopentane-1-carboxylate

The conversion of the aldehyde functionality to a difluoromethyl group is a key step in this synthesis. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation.[1]

Protocol:

-

In a fume hood, a solution of ethyl 2-formylcyclopentane-1-carboxylate (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deoxo-Fluor (1.2-1.5 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, with progress monitored by TLC or ¹⁹F NMR.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is extracted with DCM, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting crude ethyl 2-(difluoromethyl)cyclopentane-1-carboxylate is purified by silica gel column chromatography.

Trustworthiness of the Protocol: The use of an excess of the deoxofluorinating agent ensures complete conversion of the aldehyde. Quenching at low temperature is a critical safety measure to control the exothermic reaction with water.

Step 3: Hydrolysis of Ethyl 2-(difluoromethyl)cyclopentane-1-carboxylate

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Basic Hydrolysis):

-

To a solution of ethyl 2-(difluoromethyl)cyclopentane-1-carboxylate (1.0 eq) in a mixture of ethanol and water, add an excess of a base such as lithium hydroxide or sodium hydroxide.

-

The reaction mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous residue is washed with a nonpolar solvent (e.g., hexane or ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Expertise in Action: Acidification is performed carefully to ensure complete protonation of the carboxylate without causing degradation of the product.

Comprehensive Characterization

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following section details the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) | IR (Predicted, cm⁻¹) | MS (m/z, Predicted) |

| This compound | δ 10.0-12.0 (br s, 1H, COOH), 5.8-6.2 (t, J ≈ 56 Hz, 1H, CHF₂), 2.5-2.8 (m, 1H, CH-COOH), 2.2-2.4 (m, 1H, CH-CHF₂), 1.5-2.1 (m, 6H, cyclopentyl CH₂) | δ 175-180 (C=O), 115-120 (t, J ≈ 240 Hz, CHF₂), 45-50 (CH-COOH), 40-45 (CH-CHF₂), 25-35 (cyclopentyl CH₂) | δ -110 to -130 (d, J ≈ 56 Hz) | 2800-3300 (br, O-H), 1700-1725 (C=O), 1000-1100 (C-F) | [M]+, [M-HF]+, [M-COOH]+, [M-CHF₂]+ |

Detailed Spectroscopic Analysis of this compound

-

¹H NMR Spectroscopy: The most characteristic signal is the triplet for the proton of the difluoromethyl group (CHF₂) in the range of δ 5.8-6.2 ppm, with a large coupling constant (J ≈ 56 Hz) due to coupling with the two fluorine atoms. The carboxylic acid proton will appear as a broad singlet far downfield (δ 10.0-12.0 ppm). The methine protons on the cyclopentane ring adjacent to the carboxylic acid and difluoromethyl groups will appear as complex multiplets, as will the methylene protons of the cyclopentane ring.

-

¹³C NMR Spectroscopy: The carbon of the difluoromethyl group will be observed as a triplet between δ 115-120 ppm with a large one-bond C-F coupling constant (J ≈ 240 Hz). The carbonyl carbon of the carboxylic acid will resonate in the typical region of δ 175-180 ppm.[2]

-

¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the presence of the difluoromethyl group. A doublet is expected in the range of -110 to -130 ppm, with a coupling constant corresponding to that observed in the ¹H NMR spectrum (J ≈ 56 Hz), arising from coupling with the adjacent proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer from 2800 to 3300 cm⁻¹. A strong C=O stretching absorption will be present between 1700 and 1725 cm⁻¹. The C-F stretching vibrations are expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.[3][4][5]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak. Common fragmentation patterns for difluoromethylated compounds include the loss of HF and the CHF₂ radical. The loss of the carboxylic acid group is also a likely fragmentation pathway.

Conclusion and Future Outlook

This technical guide outlines a robust and plausible synthetic route to this compound, a valuable building block for drug discovery and development. The detailed characterization plan provides a clear roadmap for confirming the structure and purity of the target compound. The methodologies described herein are based on established and reliable chemical transformations, offering a high probability of success for experienced synthetic chemists. The availability of this and similar fluorinated building blocks will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics.

References

-

A review on the synthesis of 2,5-furandicarboxylic acid. (2022). Encyclopedia.pub. [Link]

-

One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. (2023). ACS Publications. [Link]

- Process for the production of cyclopentyl 2-thienyl ketone. (2000).

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. (2025). National Institutes of Health. [Link]

-

Synthesis of Difluoromethylthioesters from Aldehydes. (2018). National Institutes of Health. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry. [Link]

- Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. (n.d.).

-

Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. [Link]

-

Cyclopentanecarboxylic acid. (n.d.). NIST WebBook. [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]

-

Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. (2008). Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Process for the production of cyclopentyl 2-thienyl ketone. (2000). Googleapis.com. [Link]

-

Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). (2009). National Institutes of Health. [Link]

-

Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2025). ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]

-

Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. (2017). Arkat USA. [Link]

-

Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. (n.d.). National Institutes of Health. [Link]

-

Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021). ScienceDirect. [Link]

-

Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017). Royal Society of Chemistry. [Link]

-

Methyl cyclopentanecarboxylate. (n.d.). NIST WebBook. [Link]

-

Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). (2025). ResearchGate. [Link]

Sources

- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 2. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 2-(Difluoromethyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)cyclopentane-1-carboxylic acid, a fluorinated cyclopentane derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information, including its chemical identifier, and presents a detailed projection of its synthesis, properties, and potential applications based on established principles of organic chemistry and data from analogous structures. The guide is intended to serve as a foundational resource for researchers, offering insights into plausible synthetic strategies and highlighting the potential of this molecule as a valuable building block in drug discovery and development.

Introduction and Chemical Identity

This compound is a saturated carbocyclic compound containing a difluoromethyl group, a moiety of increasing importance in pharmaceutical sciences. The introduction of the difluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding.[1][2] This makes it a valuable functional group in the design of novel therapeutic agents.

While detailed research on this compound itself is not extensively published, its structural motifs are present in a variety of biologically active compounds. This guide will, therefore, leverage data from related difluoromethylated cycloalkanes and carboxylic acids to provide a thorough technical analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1421601-91-3 | [1][3][4] |

| Molecular Formula | C7H10F2O2 | [4][5] |

| Molecular Weight | 164.15 g/mol | [4] |

| Canonical SMILES | C1CC(C(C1)C(=O)O)C(F)F | [5] |

| InChIKey | HKXJEPKUQKEYDN-UHFFFAOYSA-N | [5] |

Plausible Synthetic Strategies

The synthesis of this compound is not explicitly detailed in the current body of scientific literature. However, several logical synthetic routes can be proposed based on established methods for the synthesis of gem-difluorinated cycloalkanes and the difluoromethylation of organic molecules.[6]

Strategy 1: Deoxofluorination of a Formyl Precursor

A common and effective method for the introduction of a difluoromethyl group is the deoxofluorination of an aldehyde. This strategy would involve the synthesis of a suitable cyclopentane precursor bearing a formyl group at the 2-position and a protected carboxylic acid at the 1-position.

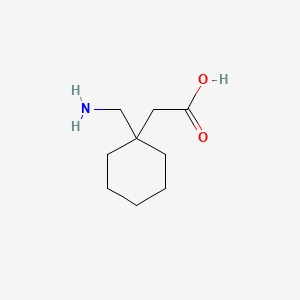

Workflow Diagram 1: Synthesis via Deoxofluorination

Caption: The difluoromethyl group as a bioisostere for hydroxyl and thiol groups.

Incorporation into Bioactive Scaffolds

The cyclopentane ring is a common motif in many biologically active molecules. The introduction of a difluoromethyl group can impart unique conformational constraints and alter the binding affinity of a molecule to its biological target. This compound could serve as a starting material for the synthesis of novel enzyme inhibitors, receptor antagonists, or other therapeutic agents.

Conclusion

While specific experimental data for this compound (CAS No. 1421601-91-3) is currently scarce in the public domain, this technical guide provides a robust, scientifically-grounded projection of its synthesis, properties, and potential applications. By drawing on established chemical principles and data from analogous compounds, this document serves as a valuable resource for researchers and drug development professionals. The plausible synthetic routes outlined, based on deoxofluorination and radical difluoromethylation, offer practical starting points for its preparation. The predicted physicochemical properties and the potential of the difluoromethyl group to act as a bioisostere highlight the compound's promise as a valuable building block in the design of next-generation therapeutics. Further research into the synthesis and characterization of this molecule is warranted to fully unlock its potential.

References

-

Chemicalbridge. This compound. [Link]

-

Amei Bio. This compound - CAS:1421601-91-3. [Link]

-

PubChem. This compound. [Link]

- Prakash, G. K. S., & Lin, D. (2025). Synergistic Organophotoredox and Copper Catalysis Enabling the Difluoromethylation of Alkyl Bromides. Organic Letters, 27(34), 9547-9552.

- Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 71, 18087-18122.

- MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.

- Leroux, F. R., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Toste, F. D., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.

- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

-

ResearchGate. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Link]

- Hu, J., et al. (2022). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.

- Molander, G. A., et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society.

-

ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

- Paquin, J.-F. (Ed.). (2024).

- Lin, S., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach.

- Hu, J., et al. (2016). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.

- Levinger, N. E., & Riter, R. E. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Difluoromethyl Group: A Strategic Tool for Modern Drug Design

A Senior Application Scientist's Guide to Harnessing the Power of the CF2H Moiety

Introduction: Beyond Classical Bioisosterism

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, safety, and pharmacokinetic profile. For decades, fluorine has been a medicinal chemist's queen, a powerful piece capable of making game-changing moves across the board.[1][2][3] The introduction of a single fluorine atom or a trifluoromethyl (CF3) group can profoundly alter a molecule's properties.[1][4] However, the nuanced and often more subtle power of the difluoromethyl (CF2H) group has emerged as a key strategic tool, offering a unique combination of physicochemical properties that can solve complex drug design challenges.[5][6][7]

This guide provides an in-depth exploration of the difluoromethyl group's role in contemporary drug design. We will move beyond a simple recitation of its properties to a deeper analysis of the causality behind its effects, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the "why" and "how"—why the CF2H group is chosen and how its unique characteristics can be leveraged to create superior therapeutics.

The Unique Physicochemical Landscape of the Difluoromethyl Group

The difluoromethyl group occupies a fascinating middle ground between a methyl (CH3) group and a trifluoromethyl (CF3) group, yet it possesses a distinct personality that is more than just an average of the two. Its utility stems from a unique confluence of electronic effects, steric properties, and an unexpected capacity for hydrogen bonding.

A "Lipophilic Hydrogen Bond Donor": Deconstructing the Dichotomy

One of the most intriguing and powerful features of the CF2H group is its ability to act as a lipophilic hydrogen bond donor .[7][8][9] This seemingly contradictory term is central to its strategic value.

-

Hydrogen Bond Donor Capability: The two highly electronegative fluorine atoms create a strong dipole, polarizing the C-H bond and rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond (HB) donor.[10][11][12] This allows the CF2H group to mimic the hydrogen bonding interactions of classical donors like hydroxyl (OH), thiol (SH), and amine (NH2) groups, which are common pharmacophores.[5][6][11] The strength of this hydrogen bond is context-dependent and has been shown to be on a scale similar to that of thiophenol and anilines.[8][9][13]

-

Lipophilicity: While the fluorine atoms increase polarity, the overall effect of replacing a CH3 with a CF2H group is an increase in lipophilicity, albeit generally less pronounced than with a CF3 group.[7][8][9] However, the change in lipophilicity (ΔlogP) is not always straightforward and can be influenced by the surrounding electronic environment.[8][9][10] For instance, in some aromatic systems with electron-withdrawing groups, the introduction of a CF2H group can surprisingly lead to a decrease in lipophilicity.[10]

This dual nature allows medicinal chemists to replace a polar hydrogen bond donor like a hydroxyl group to improve metabolic stability while potentially retaining a key binding interaction.

Strategic Applications in Drug Design

The decision to incorporate a difluoromethyl group is a calculated one, driven by the need to overcome specific challenges in drug development.

Bioisosteric Replacement: More Than Just a Mimic

The CF2H group is an effective bioisostere for hydroxyl, thiol, and amine functionalities.[5][6][11] This replacement is often motivated by a desire to enhance metabolic stability. Hydroxyl and thiol groups are susceptible to oxidation and conjugation, leading to rapid clearance. The robust C-F bonds in the CF2H group are significantly more resistant to metabolic degradation, thereby extending the half-life of a drug.[4][5]

However, the "lipophilic hydrogen bond donor" concept elevates this from a simple steric and electronic mimicry to a functional replacement.[8][9] In cases where a hydroxyl or thiol group's hydrogen bond is crucial for target engagement, the CF2H group can serve as a metabolically stable surrogate that preserves this critical interaction.[6][10]

Modulating Physicochemical Properties for Optimal Pharmacokinetics

The judicious placement of a CF2H group can fine-tune a molecule's properties to achieve a desirable pharmacokinetic profile.

-

Metabolic Stability: As mentioned, replacing metabolically labile groups with CF2H is a primary application.[4][5] The high bond dissociation energy of the C-F bond makes the difluoromethyl group exceptionally stable to oxidative metabolism.[4]

-

Membrane Permeability and Bioavailability: By increasing lipophilicity, the CF2H group can enhance a drug's ability to cross cellular membranes, which can lead to improved absorption and bioavailability.[1][5][14] This can be particularly advantageous for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is essential.[5]

-

Tuning pKa: The strong electron-withdrawing nature of the CF2H group can significantly lower the pKa of nearby basic functional groups, such as amines.[14] This can be a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[14]

Enhancing Target Affinity and Selectivity

The unique properties of the CF2H group can be leveraged to improve a drug's interaction with its biological target.

-

Novel Hydrogen Bonding Interactions: Replacing a methyl group with a CF2H group can introduce a new hydrogen bond donor into the pharmacophore, potentially leading to a significant increase in binding affinity.[10]

-

Conformational Control: The CF2H group can influence the conformational preferences of a molecule.[11][14][15] Difluoromethyl ethers, for example, can adopt conformations that are optimal for binding to a target protein.[15] This conformational guidance can lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity.

-

Case Study: PQR620, an mTORC1/2 Inhibitor: A compelling example of the CF2H group's impact on selectivity is the mTORC1/2 selective inhibitor PQR620. The incorporation of a difluoromethyl group was critical in achieving over 1000-fold selectivity for mTOR over PI3Kα.[15] Computational modeling suggests that the CF2H group forms a beneficial hydrogen bonding interaction with a glutamic acid residue (Glu2190) in the mTOR active site.[15]

Data Presentation: A Comparative Overview

To provide a clearer perspective on the difluoromethyl group's properties, the following table summarizes its key physicochemical parameters in comparison to other common functional groups.

| Property | Methyl (CH3) | Hydroxyl (OH) | Thiol (SH) | Difluoromethyl (CF2H) | Trifluoromethyl (CF3) |

| Hansch π Value (Lipophilicity) | +0.50 | -0.67 | +0.39 | +0.20 to +0.40 (context-dependent) | +0.88 |

| Hydrogen Bond Donor Capacity | None | Strong | Weak | Weak to Moderate | None |

| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation & conjugation | Susceptible to oxidation & conjugation | High | Very High |

| Steric Size (van der Waals radius) | 2.00 Å | 1.52 Å | 1.85 Å | ~1.80 Å | 2.44 Å |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing (inductive), electron-donating (resonance) | Weakly electron-withdrawing | Strongly electron-withdrawing | Very strongly electron-withdrawing |

Note: The values presented are approximate and can vary depending on the molecular context.

Experimental Protocols

The successful application of the difluoromethyl group in drug design relies on robust synthetic methodologies and reliable assays for evaluating its impact.

Protocol 1: Synthesis of a Difluoromethylated Analog via Deoxyfluorination

This protocol describes a general procedure for the synthesis of a difluoromethylated compound from an aldehyde precursor using a deoxyfluorination agent.

Objective: To replace a formyl group with a difluoromethyl group.

Materials:

-

Aldehyde precursor

-

Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorination reagent

-

Anhydrous dichloromethane (DCM)

-

Anhydrous glassware

-

Inert atmosphere (Nitrogen or Argon)

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the aldehyde precursor (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: Slowly add DAST (1.2 eq) to the stirred solution. Caution: DAST is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired difluoromethylated compound.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry.

Protocol 2: Assay for Determining Hydrogen Bond Acidity (A value)

This protocol outlines the determination of the hydrogen bond acidity parameter, A, using Abraham's solute ¹H NMR analysis.[15]

Objective: To quantify the hydrogen bond donor capacity of a difluoromethyl group in a given compound.

Materials:

-

Difluoromethylated compound of interest

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Prepare two NMR samples of the difluoromethylated compound at the same concentration, one dissolved in CDCl₃ and the other in DMSO-d₆.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.

-

Chemical Shift Determination: Accurately determine the chemical shift (δ) of the CF₂H proton in both spectra.

-

Calculation of Δδ: Calculate the difference in the chemical shift of the CF₂H proton between the two solvents: Δδ = δ(DMSO-d₆) - δ(CDCl₃)

-

Calculation of A value: The hydrogen bond acidity parameter (A) can be estimated from Δδ. While the exact correlation can vary, a larger positive Δδ indicates a stronger hydrogen bond donor capacity.

Visualization of Key Concepts

Bioisosteric Replacement of a Hydroxyl Group

Caption: Bioisosteric replacement of a metabolically labile hydroxyl group with a stable CF2H group.

Impact of CF2H on Drug Properties Workflow

Caption: Workflow illustrating the impact of CF2H incorporation on drug properties.

Conclusion and Future Perspectives

The difluoromethyl group is far more than a simple fluorinated analogue of a methyl group. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its strong electron-withdrawing nature and metabolic stability, provides a sophisticated tool for addressing multifaceted challenges in drug design.[5][8][9][10] By understanding the fundamental principles that govern its behavior, medicinal chemists can strategically deploy the CF2H group to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.

As synthetic methodologies for the introduction of the CF2H group continue to evolve, particularly in the context of late-stage functionalization, we can expect to see its even broader application in drug discovery programs.[15][16] The continued exploration of its subtle electronic and conformational effects will undoubtedly unveil new and innovative strategies for harnessing the full potential of this remarkable functional group.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Retrieved from [Link]

-

The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ResearchGate. Retrieved from [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ACS Publications. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2011). ACS Publications. Retrieved from [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 59-71. Retrieved from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Institutes of Health. Retrieved from [Link]

-

Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7066. Retrieved from [Link]

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). ACS Publications. Retrieved from [Link]

-

Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (2006). Taylor & Francis Online. Retrieved from [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. (2024). Beilstein Journals. Retrieved from [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). National Institutes of Health. Retrieved from [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133. Retrieved from [Link]

-

Fluorine in medicinal chemistry. (2008). SciSpace. Retrieved from [Link]

-

Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. (2023). National Institutes of Health. Retrieved from [Link]

-

Review: Fluorine in Medicinal Chemistry. (2015). ResearchGate. Retrieved from [Link]

-

Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017). RSC Publishing. Retrieved from [Link]

-

A Toolbox of Reagents for Difluoromethylthiolation. (2021). ACS Publications. Retrieved from [Link]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of chiral difluoromethylated compounds having different... (2023). ResearchGate. Retrieved from [Link]

-

CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? (2019). PubMed. Retrieved from [Link]

-

Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. (2022). Flintbox. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Retrieved from [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (2022). National Institutes of Health. Retrieved from [Link]

-

Comparison of OH, CF2H, and CH3 Group Properties. (2017). ResearchGate. Retrieved from [Link]

-

The Dark Side of Fluorine. (2019). National Institutes of Health. Retrieved from [Link]

-

Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups. (2021). ResearchGate. Retrieved from [Link]

-

Conformational preference of fluorinated ethers. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 16. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]

The Cyclopentane Carboxylic Acid Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

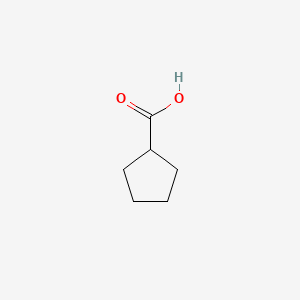

Introduction: The Understated Elegance of a Five-Membered Ring

In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, the cyclopentane ring holds a place of quiet distinction. While it may not always command the immediate attention of its aromatic or heterocyclic counterparts, its strategic incorporation into therapeutic agents has proven to be a powerful tool for optimizing pharmacological profiles. The addition of a carboxylic acid functionality, or a bioisosteric equivalent, to this scaffold creates a versatile pharmacophore that has found application across a remarkable range of therapeutic areas.

This technical guide, designed for the discerning eye of the medicinal chemist, will delve into the multifaceted role of cyclopentane carboxylic acid derivatives in drug design. We will move beyond a mere cataloging of examples to explore the fundamental principles that make this structural motif so valuable. From the nuances of its conformational behavior to its ability to serve as a sophisticated molecular anchor, we will dissect the causality behind its successful application in modern therapeutics.

The Physicochemical Landscape: More Than Just a Hydrophobic Spacer

The utility of the cyclopentane ring in drug design is deeply rooted in its unique physicochemical properties. Unlike the planar and rigid nature of aromatic rings or the high strain of cyclopropane and cyclobutane, cyclopentane exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "twist" forms. This conformational flexibility, with a relatively low ring strain of 7.1 kcal/mol, allows for a fine-tuning of the spatial orientation of substituents, enabling optimal interactions with biological targets.[1]

The introduction of a cyclopentane moiety can significantly impact a molecule's pharmacokinetic properties. Its inherent lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the saturated nature of the ring often imparts greater metabolic stability compared to more readily oxidized scaffolds.

Conformational Constraint: A Strategy for Enhanced Potency and Selectivity

One of the most powerful applications of the cyclopentane ring is as a tool for conformational constraint. By locking a flexible acyclic portion of a molecule into a more rigid cyclic structure, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity and potency. This principle has been effectively demonstrated in the development of numerous therapeutic agents where the cyclopentane ring serves to orient key pharmacophoric elements in a bioactive conformation.[1][2]

The stereochemistry of substituents on the cyclopentane ring is of paramount importance. The spatial arrangement of functional groups can dramatically influence binding affinity and biological activity. A deep understanding of the conformational preferences of substituted cyclopentanes is therefore crucial for rational drug design.

Case Study in Antiviral Therapy: The Neuraminidase Inhibitors

A compelling example of the successful application of the cyclopentane carboxylic acid motif is in the development of neuraminidase inhibitors for the treatment of influenza. These drugs are designed to mimic the natural substrate of the viral neuraminidase enzyme, sialic acid, and block its activity, thereby preventing the release of new viral particles from infected cells.

Peramivir (Rapivab®) , an intravenously administered neuraminidase inhibitor, features a cyclopentane core that serves as a rigid scaffold to present the key functional groups—a carboxylic acid, a guanidino group, and an acetamido group—in the correct orientation to bind to the active site of the neuraminidase enzyme. The cyclopentane ring effectively replaces the oxane ring of the natural substrate, while maintaining the crucial spatial relationships of the interacting moieties.

Quantitative Comparison of Neuraminidase Inhibitors

| Compound | Core Scaffold | IC50 (nM) vs. N1 Neuraminidase | Route of Administration |

| Zanamivir | Dihydropyran | 0.5 - 2.0 | Inhalation |

| Oseltamivir Carboxylate | Cyclohexene | 0.3 - 1.0 | Oral (as prodrug) |

| Peramivir | Cyclopentane | 0.2 - 1.5 | Intravenous |

Data compiled from multiple sources.

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol outlines a standard method for determining the inhibitory activity of compounds against influenza neuraminidase.[3][4]

-

Preparation of Reagents:

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a 100 µM working solution in assay buffer.

-

Enzyme: Recombinant influenza neuraminidase or purified virus. Dilute to a working concentration in assay buffer.

-

Inhibitor: Prepare a serial dilution of the test compound (e.g., Peramivir) in assay buffer.

-

-

Assay Procedure:

-

To a 96-well black microplate, add 25 µL of the inhibitor dilutions.

-

Add 25 µL of the diluted enzyme to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Simplified STAT3 signaling pathway and the point of intervention for cyclopentane-based inhibitors. [3][4][5][6][7]

Applications in Neurological Disorders and Pain Management

The unique structural features of cyclopentane carboxylic acid derivatives have also been exploited in the development of therapies for neurological disorders.

NaV1.7 Inhibition for Chronic Pain

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of chronic pain. [8]Loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, making it an attractive target for analgesic drug development.

Recent drug discovery efforts have identified potent and selective NaV1.7 inhibitors based on a cyclopentane carboxylic acid scaffold. In these molecules, the cyclopentane ring serves as a rigid core, and the carboxylic acid acts as a key interacting group with the channel. Structure-activity relationship (SAR) studies have shown that the stereochemistry and substitution pattern on the cyclopentane ring are critical for achieving high potency and selectivity over other sodium channel subtypes, thereby minimizing potential cardiovascular and central nervous system side effects.

Synthetic Strategies: Building the Cyclopentane Core

The stereocontrolled synthesis of highly substituted cyclopentane derivatives can be challenging but is essential for exploring the structure-activity relationships of these molecules. Several synthetic strategies have been developed to access these valuable scaffolds.

Representative Synthetic Protocol: Ring-Contraction Approach

One elegant approach to cyclopentane carboxylic acids is through the Favorskii rearrangement, which involves the base-induced ring contraction of a 2-halocyclohexanone. [9]

-

Halogenation of Cyclohexanone:

-

Dissolve cyclohexanone in a suitable solvent such as methanol.

-

Cool the solution to 0°C.

-

Slowly add a solution of bromine or sulfuryl chloride in the same solvent.

-

Stir the reaction until completion, monitored by TLC.

-

Work up the reaction to isolate the 2-halocyclohexanone.

-

-

Favorskii Rearrangement:

-